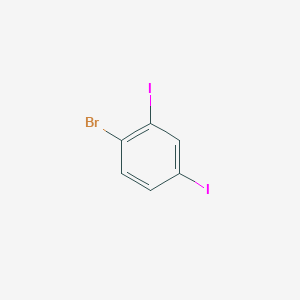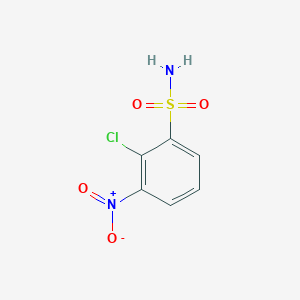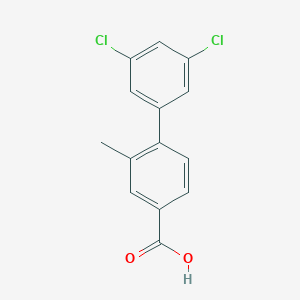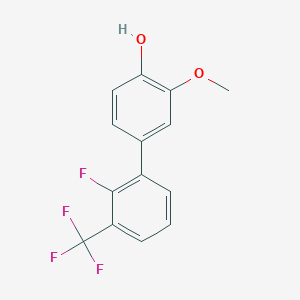![molecular formula C13H23NO3 B3392715 [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester CAS No. 1260589-93-2](/img/structure/B3392715.png)
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester, also known as ABT-594, is a potent analgesic agent that acts on nicotinic acetylcholine receptors (nAChRs). ABT-594 has been extensively studied for its potential use in pain management, and its unique mechanism of action has garnered interest from the scientific community.
Mécanisme D'action
Target of Action
The primary targets of [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester are β-keto esters . β-Keto esters contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .
Mode of Action
The compound interacts with its targets through a process known as transesterification . This process is likely to proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .
Pharmacokinetics
It’s known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal tract , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the production of new esters via the process of transesterification . This process can lead to the synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of pure silica, SAFI, or SAFII to catalyse the reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol . The highest yields and shortest reaction times were associated with the SHF catalyst .
Avantages Et Limitations Des Expériences En Laboratoire
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester has several advantages as a research tool. Its unique mechanism of action provides researchers with a valuable tool for studying nAChRs and their role in pain modulation. Additionally, this compound has been shown to be effective in reducing opioid tolerance and dependence, making it a promising alternative to traditional opioid-based pain medications.
However, there are also limitations to its use in lab experiments. This compound has a short half-life, which can make it difficult to study its effects over extended periods. Additionally, its potency can make it difficult to control dosages and avoid potential side effects.
Orientations Futures
There are several future directions for research on [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester. One area of interest is its potential use in treating addiction and withdrawal symptoms associated with opioid use. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse. Finally, there is potential for the development of new analgesic agents based on the structure and mechanism of action of this compound.
Applications De Recherche Scientifique
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester has been extensively studied for its potential use in pain management. It has been shown to be effective in treating a variety of pain types, including neuropathic pain, inflammatory pain, and acute pain. Additionally, this compound has been shown to be effective in reducing opioid tolerance and dependence, making it a promising alternative to traditional opioid-based pain medications.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHIYJPTMJYMI-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate](/img/structure/B3392633.png)

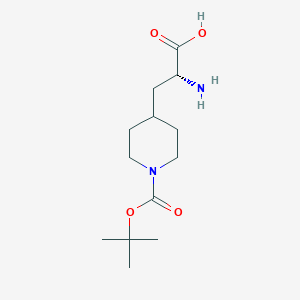

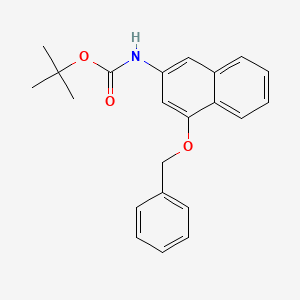
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3392687.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B3392702.png)
